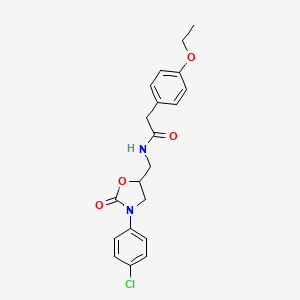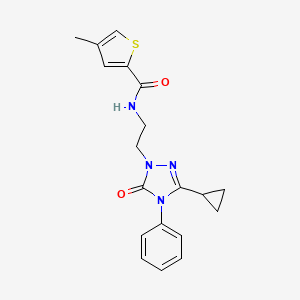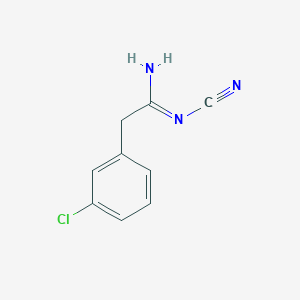
N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide, also known as CE-3, is a small molecule that has been synthesized for scientific research purposes. This compound is a member of the oxazolidinone class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis. However, CE-3 is not intended for use as an antibiotic and has been developed specifically for research purposes.
Applications De Recherche Scientifique
Antimicrobial Activity
One notable application is in the realm of antimicrobial activity. For instance, novel compounds, including thiazolidinone and acetidinone derivatives, have been synthesized and shown to possess antimicrobial activity against a range of microorganisms. This includes work on derivatives that have been evaluated for their potential in combating bacterial and fungal pathogens. The relevance of this compound and its derivatives in antimicrobial research underscores its utility in developing new treatments for infections (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).
Anti-inflammatory Activity
The synthesis of novel compounds related to the mentioned chemical structure has also been reported to demonstrate significant anti-inflammatory activity. This suggests its potential application in the development of new anti-inflammatory agents, providing a foundation for future pharmacological studies aimed at treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).
Herbicide Metabolism and Safety
In agricultural science, studies have focused on the metabolism of chloroacetamide herbicides and their safety profiles. This research is crucial for understanding the environmental impact and safety of these compounds when used as herbicides, providing insights into their biodegradation and potential effects on human health (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).
Molecular Docking and Antioxidant Activity
Further, the compound's derivatives have been studied for their antioxidant activity and interactions with biological molecules through molecular docking. These studies provide a glimpse into how such compounds could be harnessed for their antioxidative properties, contributing to the development of therapies for diseases associated with oxidative stress (Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, & I. Yildiz, 2020).
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-2-26-17-9-3-14(4-10-17)11-19(24)22-12-18-13-23(20(25)27-18)16-7-5-15(21)6-8-16/h3-10,18H,2,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPLANSERWEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2582392.png)
![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2582396.png)
![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2582397.png)

![N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B2582400.png)
![N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2582402.png)



![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)
![Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate](/img/structure/B2582414.png)